molecular formula C11H5N7 B14217924 (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile CAS No. 821009-87-4

(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile

Cat. No.: B14217924
CAS No.: 821009-87-4
M. Wt: 235.20 g/mol
InChI Key: MPBQUJBAFRBPGW-UHFFFAOYSA-N
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Description

(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of tetrazoloquinoxalines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with azides, leading to the formation of the tetrazole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, eco-friendly catalysts and solvents are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. In medicinal applications, it may modulate neurotransmitter levels or inhibit the proliferation of cancer cells by targeting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tetrazolo[1,5-a]quinoxalin-4(5H)-one
  • Tetrazolo[1,5-a]quinazolin-5(4H)-one
  • Triazolo[1,5-a]quinoxalin-4(5H)-one

Uniqueness

(Tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, higher potency in biological assays, or unique electronic properties that make it suitable for specific industrial applications .

Properties

CAS No.

821009-87-4

Molecular Formula

C11H5N7

Molecular Weight

235.20 g/mol

IUPAC Name

2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)propanedinitrile

InChI

InChI=1S/C11H5N7/c12-5-7(6-13)10-11-15-16-17-18(11)9-4-2-1-3-8(9)14-10/h1-4,14H

InChI Key

MPBQUJBAFRBPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C#N)C3=NN=NN23

Origin of Product

United States

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